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molecular formula C18H12O6 B153668 2,3,6,7,10,11-Hexahydroxytriphenylene CAS No. 4877-80-9

2,3,6,7,10,11-Hexahydroxytriphenylene

Cat. No. B153668
M. Wt: 324.3 g/mol
InChI Key: QMLILIIMKSKLES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08178731B2

Procedure details

Catechol (22.0 g, 0.2 moles) and divanadium pentoxide (vanadium (V) oxide) (36.4 g, 0.2 moles) were added into water (110 mL), and 98% sulfuric acid (440 g, 4.4 moles) was added dropwise to the solution while temperature of the solution was maintained at 30° C. or lower, to adjust the concentration in percent by weight of sulfuric acid in the reaction system at 80%. The solution was reacted at 30° C. for 6 hours with stirring. After completion of the reaction, water (500 mL) was added dropwise to the reaction solution while temperature of the solution was maintained at 30° C. or lower, and the reaction solution was stirred at the same temperature for another 30 minutes. The resultant precipitate was collected by filtration, and the obtained crude crystal was washed with water. The crude crystal was further dispersed in water (1 L), and the dispersion liquid was stirred for 30 minutes, and then filtered to collect crystal. After the collected crystal was dispersed in acetone (400 mL), the dispersion liquid was stirred for 30 minutes. After that, the dispersion liquid was filtered to filter off insoluble matter, and the filtrate was concentrated under reduced pressure to distill off an excess amount of acetone. Subsequently, water (160 mL) was poured into the concentrated filtrate (solution of about 160 mL). This solution was slowly heated up from 56° C. under normal pressure to concentrate the solution. Crystal precipitated when temperature of the concentrated solution became 70 to 80° C. Concentration was further continued, and stopped when temperature of the concentrated solution became 90° C. The crystal thus precipitated was collected by filtration, and then dried, to give 2,3,6,7,10,11-hexahydroxytriphenylene (7.27 g, theoretical yield from catechol: 33.6%) in black powder form. Also, the obtained compound in black powder form was identified to be 2,3,6,7,10,11-hexahydroxytriphenylene by measuring 1H-NMR in the same way as in Example 1.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
440 g
Type
reactant
Reaction Step One
Quantity
36.4 g
Type
catalyst
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].S(=O)(=O)(O)O>[O-2].[O-2].[O-2].[O-2].[O-2].[V+5].[V+5].O>[OH:2][C:1]1[C:3]([OH:4])=[CH:5][C:6]2[C:7]3[C:6](=[CH:5][C:3]([OH:4])=[C:1]([OH:2])[CH:8]=3)[C:7]3[C:6](=[CH:5][C:3]([OH:4])=[C:1]([OH:2])[CH:8]=3)[C:7]=2[CH:8]=1 |f:2.3.4.5.6.7.8|

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Name
Quantity
440 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
36.4 g
Type
catalyst
Smiles
[O-2].[O-2].[O-2].[O-2].[O-2].[V+5].[V+5]
Name
Quantity
110 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise to the solution while temperature of the solution
CONCENTRATION
Type
CONCENTRATION
Details
the concentration in percent by weight of sulfuric acid in the reaction system at 80%
CUSTOM
Type
CUSTOM
Details
The solution was reacted at 30° C. for 6 hours
Duration
6 h
ADDITION
Type
ADDITION
Details
was added dropwise to the reaction solution while temperature of the solution
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 30° C.
STIRRING
Type
STIRRING
Details
lower, and the reaction solution was stirred at the same temperature for another 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The resultant precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
the obtained crude crystal
WASH
Type
WASH
Details
was washed with water
ADDITION
Type
ADDITION
Details
The crude crystal was further dispersed in water (1 L)
STIRRING
Type
STIRRING
Details
the dispersion liquid was stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to collect crystal
ADDITION
Type
ADDITION
Details
After the collected crystal was dispersed in acetone (400 mL)
STIRRING
Type
STIRRING
Details
the dispersion liquid was stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
After that, the dispersion liquid was filtered
FILTRATION
Type
FILTRATION
Details
to filter off insoluble matter
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
to distill off an excess amount of acetone
ADDITION
Type
ADDITION
Details
Subsequently, water (160 mL) was poured into the concentrated filtrate (solution of about 160 mL)
TEMPERATURE
Type
TEMPERATURE
Details
This solution was slowly heated up from 56° C. under normal pressure
CONCENTRATION
Type
CONCENTRATION
Details
to concentrate the solution
CUSTOM
Type
CUSTOM
Details
Crystal precipitated when temperature of the concentrated solution
CUSTOM
Type
CUSTOM
Details
became 70 to 80° C
CONCENTRATION
Type
CONCENTRATION
Details
Concentration
CUSTOM
Type
CUSTOM
Details
became 90° C
CUSTOM
Type
CUSTOM
Details
The crystal thus precipitated
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=2C3=CC(=C(C=C3C3=CC(=C(C=C3C2C=C1O)O)O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.27 g
YIELD: PERCENTYIELD 33.6%
YIELD: CALCULATEDPERCENTYIELD 33.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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